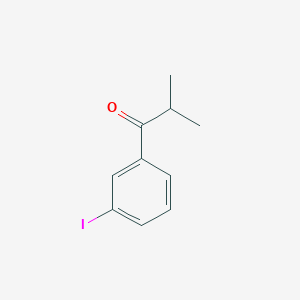

1-(3-Iodophenyl)-2-methylpropan-1-one

Description

Significance of Aryl Ketone Frameworks in Contemporary Organic Chemistry

Aryl ketones, characterized by a carbonyl group directly attached to an aromatic ring, are a cornerstone of organic chemistry. libretexts.org This structural motif is not only a common feature in a vast array of natural products and biologically active molecules but also serves as a versatile synthetic intermediate. The electronic interplay between the aromatic ring and the carbonyl group imparts distinct reactivity, allowing for a multitude of chemical transformations.

Recent research has highlighted the role of aryl ketones as potent photosensitizers in photochemical reactions. Their ability to absorb light and transfer energy can initiate a variety of chemical processes, making them valuable tools in the development of green and sustainable synthetic methodologies. Furthermore, the carbonyl group can be a target for nucleophilic attack or a handle for further functionalization, enabling the construction of more complex molecular structures.

Role of Halogenated Aromatic Moieties in Synthetic Strategy and Molecular Design

Halogenated aromatic compounds are indispensable in the toolkit of a synthetic chemist. gold-chemistry.org The introduction of a halogen atom onto an aromatic ring dramatically alters its electronic properties and provides a reactive site for a host of transformations. Among the halogens, iodine is particularly noteworthy due to the relatively weak carbon-iodine bond, which makes aryl iodides highly reactive in a variety of coupling reactions. gold-chemistry.org

This reactivity is the cornerstone of numerous palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. nobelprize.orgwikipedia.orgwikipedia.orgwikipedia.org These reactions have revolutionized the way chemists approach the synthesis of complex molecules, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. The presence of an iodine atom on an aromatic ring is therefore a key strategic element in the design of molecules destined for complex synthetic pathways.

Positioning of 1-(3-Iodophenyl)-2-methylpropan-1-one (B6147507) within the Landscape of Functionalized Ketones and Aryl Iodides

This compound is a molecule that strategically combines the features of both an aryl ketone and an aryl iodide. The isobutyrophenone (B147066) core provides the characteristic reactivity of an aryl ketone, while the iodine atom at the meta-position of the phenyl ring introduces a highly valuable synthetic handle.

This unique combination positions the compound as a bifunctional building block. The ketone functionality can be manipulated through various reactions, such as reductions, oxidations, or additions, while the aryl iodide moiety can participate in a wide range of cross-coupling reactions. This dual reactivity allows for a diverse array of potential synthetic transformations, making this compound a valuable substrate for the synthesis of complex, highly functionalized molecules.

While specific experimental data for this compound is not extensively available in the public domain, its properties can be inferred from its structural analogue, isobutyrophenone.

| Property | Value |

|---|---|

| Molecular Formula | C10H12O |

| Molecular Weight | 148.20 g/mol |

| Boiling Point | 217 °C |

| Density | 0.988 g/mL at 25 °C |

| Refractive Index | 1.517 (at 20 °C) |

Note: The data presented is for isobutyrophenone, a structural analogue of this compound. The presence of the iodine atom in the target compound would significantly alter these values, particularly the molecular weight and likely the boiling point and density.

Overview of Research Trajectories for Novel Aryl Ketone Architectures

Current research in the field of aryl ketones is focused on several key areas. A major trajectory is the development of novel catalytic systems that utilize aryl ketones as photosensitizers for a wider range of chemical transformations. This includes the exploration of new reaction pathways and the application of these methods to the synthesis of complex target molecules.

Another significant area of research is the incorporation of aryl ketone moieties into functional materials, such as polymers and organic light-emitting diodes (OLEDs). The unique photophysical properties of aryl ketones make them attractive candidates for these applications.

Furthermore, there is a continuous effort to develop new synthetic methods for the preparation of highly functionalized aryl ketones. This includes the development of more efficient and selective methods for the introduction of various substituents onto the aromatic ring, as well as the development of new methods for the construction of the aryl ketone core itself. The exploration of bifunctional aryl ketones, such as this compound, is a key aspect of this research, as it opens up new avenues for the synthesis of complex and diverse molecular architectures.

A plausible and common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. libretexts.org For this compound, this would likely involve the reaction of iodobenzene (B50100) with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. umich.edu

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| Iodobenzene | Isobutyryl chloride | Aluminum chloride (AlCl3) | This compound |

The reactivity of the aryl iodide moiety in this compound opens the door to a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

| Reaction Name | Coupling Partner | Bond Formed |

|---|---|---|

| Suzuki Coupling | Aryl or vinyl boronic acid/ester | C-C (aryl-aryl or aryl-vinyl) |

| Sonogashira Coupling | Terminal alkyne | C-C (aryl-alkyne) |

| Heck Coupling | Alkene | C-C (aryl-vinyl) |

| Buchwald-Hartwig Amination | Amine | C-N (aryl-amine) |

Structure

3D Structure

Properties

Molecular Formula |

C10H11IO |

|---|---|

Molecular Weight |

274.10 g/mol |

IUPAC Name |

1-(3-iodophenyl)-2-methylpropan-1-one |

InChI |

InChI=1S/C10H11IO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3 |

InChI Key |

LWBSZBIFFHMXCY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C1=CC(=CC=C1)I |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1 3 Iodophenyl 2 Methylpropan 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 1-(3-Iodophenyl)-2-methylpropan-1-one (B6147507), a full suite of NMR experiments, including one-dimensional (¹H, ¹³C) and two-dimensional techniques, allows for the complete assignment of all proton and carbon signals.

Unambiguous Assignment of Proton (¹H) and Carbon (¹³C) Frameworks

The ¹H and ¹³C NMR spectra provide the foundational data for structural elucidation. The chemical shift (δ) of each nucleus is influenced by its local electronic environment, while spin-spin coupling between adjacent nuclei in the ¹H spectrum reveals connectivity information.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The isopropyl group gives rise to a doublet for the six equivalent methyl protons (H-3') and a septet for the single methine proton (H-2'). The aromatic region will display four signals corresponding to the protons on the iodophenyl ring. Due to the electron-withdrawing nature of the iodine atom and the carbonyl group, these protons are shifted downfield. The splitting patterns are predicted based on ortho, meta, and para coupling constants.

Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon (C-1') is characteristically found at the most downfield position (typically 200-210 ppm). ucl.ac.uk The aromatic carbons will appear in the 115-150 ppm range, with the carbon atom directly bonded to the iodine (C-3) exhibiting a distinct chemical shift due to the heavy atom effect. The aliphatic carbons of the isopropyl group (C-2' and C-3') will appear in the upfield region of the spectrum.

A summary of the predicted ¹H and ¹³C NMR chemical shifts and multiplicities for this compound is presented below.

Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||||

|---|---|---|---|---|---|

| Position | δ (ppm) | Multiplicity | Integration | Position | δ (ppm) |

| H-2 | ~8.20 | t | 1H | C-1' | ~204.0 |

| H-4 | ~8.05 | dt | 1H | C-1 | ~138.5 |

| H-6 | ~7.85 | dt | 1H | C-5 | ~137.0 |

| H-5 | ~7.25 | t | 1H | C-6 | ~130.5 |

| H-2' | ~3.50 | septet | 1H | C-2 | ~127.0 |

| H-3' | ~1.20 | d | 6H | C-4 | ~126.5 |

| C-3 | ~94.0 | ||||

| C-2' | ~35.5 | ||||

| C-3' | ~19.0 |

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, a cross-peak between the septet at ~3.50 ppm (H-2') and the doublet at ~1.20 ppm (H-3') would confirm the isopropyl moiety. Correlations between the aromatic protons would also be observed, helping to assign their relative positions on the ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the definitive assignment of each protonated carbon in the molecule by linking the assigned proton shifts to their corresponding carbon shifts. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular skeleton. Key expected correlations would include the H-2' and H-3' protons to the carbonyl carbon (C-1'), and the aromatic protons H-2 and H-4 to the carbonyl carbon. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. While more critical for complex stereochemical analysis, NOESY could confirm spatial proximities, such as between the H-2' proton and the aromatic protons at the H-2 and H-6 positions. science.gov

Key Predicted 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H) | Correlated Nucleus (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | H-2' | H-3' | Confirms isopropyl group connectivity. |

| COSY | H-4, H-5, H-6 | H-5, H-4/H-6, H-5 | Confirms aromatic proton adjacencies. |

| HSQC | H-2' / H-3' | C-2' / C-3' | Assigns aliphatic carbons. |

| HSQC | H-2, H-4, H-5, H-6 | C-2, C-4, C-5, C-6 | Assigns aromatic carbons. |

| HMBC | H-2', H-3' | C-1' | Connects isopropyl group to carbonyl. |

| HMBC | H-2, H-6 | C-1' | Connects phenyl ring to carbonyl. |

| HMBC | H-2 | C-4, C-6 | Confirms aromatic ring connectivity. |

Solid-State NMR (CP/MAS) for Crystalline Phase Characterization

While solution-state NMR provides information on molecules in a dissolved, mobile state, solid-state NMR (ssNMR) is used to analyze the compound in its native crystalline form. europeanpharmaceuticalreview.com The Cross-Polarization Magic-Angle Spinning (CP/MAS) technique is commonly employed for organic pharmaceuticals. europeanpharmaceuticalreview.com

The CP/MAS experiment enhances the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant protons, significantly reducing the time required for analysis. pharmtech.com Magic-angle spinning averages out anisotropic interactions that would otherwise lead to extremely broad signals in a solid sample. europeanpharmaceuticalreview.com

For this compound, ¹³C CP/MAS NMR would provide a spectrum of its crystalline form. The chemical shifts in the solid state can differ slightly from those in solution due to packing effects and the presence of specific intermolecular interactions in the crystal lattice. europeanpharmaceuticalreview.com A key application of ssNMR is the identification and quantification of different crystalline forms, known as polymorphs, as each polymorph will typically give a unique ssNMR spectrum. europeanpharmaceuticalreview.com This technique is non-destructive and can analyze the bulk material, providing information that is complementary to techniques like powder X-ray diffraction. europeanpharmaceuticalreview.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Delineation

High-resolution mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of a compound's elemental formula. The molecular formula of this compound is C₁₀H₁₁IO, which corresponds to a calculated exact mass of 289.9855 u. An HRMS measurement yielding a mass very close to this value would serve as definitive confirmation of the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Tandem mass spectrometry (MS/MS) provides further structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov In a typical MS/MS experiment, the molecular ion (or a protonated molecule) is isolated, subjected to collision-induced dissociation (CID), and the fragments are then mass-analyzed. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure.

For this compound, a primary fragmentation pathway is the alpha-cleavage adjacent to the carbonyl group. This can result in the loss of the isopropyl radical or the formation of an isopropyl cation, leading to the highly stable 3-iodobenzoyl cation. Subsequent fragmentation of the aromatic ring could also occur.

Predicted HRMS Fragmentation Data for this compound

| Proposed Fragment Structure | Fragmentation Pathway | Predicted m/z |

|---|---|---|

| [C₁₀H₁₁IO]⁺˙ | Molecular Ion | 290.0 |

| [C₇H₄IO]⁺ | α-cleavage, loss of •C₃H₇ | 231.0 |

| [C₆H₄I]⁺ | Loss of CO from [C₇H₄IO]⁺ | 203.0 |

| [C₃H₇]⁺ | α-cleavage, formation of isopropyl cation | 43.1 |

Ionization Techniques (e.g., ESI, EI) and Their Utility in Characterization

The choice of ionization method is crucial as it determines the nature of the ions generated and the extent of fragmentation observed in the initial mass spectrum.

Electron Ionization (EI): EI is a hard ionization technique where the sample molecule in the gas phase is bombarded with high-energy electrons (typically 70 eV). nih.gov This process imparts significant energy, leading to extensive and reproducible fragmentation. researchgate.net For a relatively small and stable molecule like this compound, EI-MS would be expected to show a clear molecular ion peak (M⁺˙) and a rich fragmentation pattern, providing valuable structural information directly. nih.gov However, for more fragile molecules, the molecular ion may be absent. nih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique where ions are generated from a solution, making it ideal for less volatile or thermally labile compounds. mytutor.co.uk It typically produces protonated molecules ([M+H]⁺) with very little fragmentation. nih.gov This is highly advantageous for unambiguously determining the molecular weight of the compound. ESI is the method of choice for generating precursor ions for subsequent MS/MS analysis, as it provides the intact protonated molecule which can then be fragmented in a controlled manner in the collision cell. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups within a molecule. These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment during a vibration, while Raman spectroscopy measures the scattering of light resulting from changes in the polarizability of the molecule.

For this compound, the spectra would be dominated by characteristic vibrations of its key structural motifs: the carbonyl group, the substituted aromatic ring, the isopropyl group, and the carbon-iodine bond.

Functional Group Identification:

Carbonyl (C=O) Stretching: The most prominent peak in the IR spectrum is expected to be the strong C=O stretching vibration. For aromatic ketones like acetophenone, this band typically appears around 1686 cm⁻¹. stenutz.eu Conjugation with the phenyl ring slightly lowers the frequency compared to saturated ketones.

Aromatic Ring Vibrations: The 1,3-disubstituted (meta) phenyl ring gives rise to several characteristic bands. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. sigmaaldrich.com Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, would appear in the 690-900 cm⁻¹ range.

Aliphatic C-H Vibrations: The isopropyl group [-CH(CH₃)₂] would be identified by its C-H stretching vibrations just below 3000 cm⁻¹ and its characteristic bending vibrations, including a notable doublet for the gem-dimethyl group around 1370-1385 cm⁻¹.

Carbon-Iodine (C-I) Stretching: The C-I bond vibration is expected at lower frequencies due to the heavy mass of the iodine atom. In iodinated aromatic compounds, the C-I stretching mode can be observed in the far-IR or low-frequency Raman region, with reported values appearing around 708 cm⁻¹. researchgate.net For comparison, C-Br and C-Cl stretching modes in analogous halogenated acetophenones have been assigned at approximately 515 cm⁻¹ and 619 cm⁻¹, respectively. sigmaaldrich.com

Conformational Analysis: Vibrational spectroscopy is also highly sensitive to the molecule's conformation. This compound has rotational freedom around the bond connecting the carbonyl group to the phenyl ring and the bond between the carbonyl and the isopropyl group. This can lead to the existence of different rotational isomers (conformers) in solution or in the melt. The relative populations of these conformers can be influenced by temperature and solvent polarity. Specific low-frequency bands in the IR and Raman spectra, often related to skeletal deformations, are particularly sensitive to conformational changes. mdpi.com By analyzing spectral changes under varying conditions, it is possible to identify bands corresponding to different conformers and potentially determine their relative thermodynamic stabilities.

Table 1: Expected Vibrational Frequencies for this compound This table is generated based on typical frequency ranges for the specified functional groups found in analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C-H Stretch | Aromatic (phenyl ring) | 3100 - 3000 | Medium-Weak | Medium |

| C-H Stretch | Aliphatic (isopropyl group) | 2980 - 2870 | Medium-Strong | Medium-Strong |

| C=O Stretch | Aromatic Ketone | 1690 - 1670 | Strong | Medium |

| C=C Stretch | Aromatic (phenyl ring) | 1600 - 1450 | Medium-Strong | Strong |

| C-H Bend | Aliphatic (isopropyl group) | 1470 - 1370 | Medium | Medium |

| C-C-C Stretch | Ketone | 1300 - 1230 | Strong | Weak |

| C-H Bend (out-of-plane) | Aromatic (meta-substituted) | 900 - 690 | Strong | Weak |

| C-I Stretch | Iodo-aromatic | 710 - 500 | Medium | Strong |

X-ray Crystallography for Definitive Solid-State Structural Determination of Analogues and Co-crystals

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govmissouri.edu This technique provides unambiguous information on bond lengths, bond angles, torsional angles, and intermolecular interactions that dictate the crystal packing.

While the specific crystal structure of this compound is not publicly documented, analysis of closely related analogues, such as 4'-iodoacetophenone (B82248), provides critical insights into the expected solid-state conformation and packing motifs. The crystallographic data for analogues reveal how the interplay of weak intermolecular forces, such as halogen bonding, π-π stacking, and arene-arene contacts, influences the supramolecular architecture.

Table 2: Representative Crystallographic Data for an Analogue: 4'-Iodoacetophenone Azine Data extracted from the crystallographic study of 4'-iodoacetophenone azine, a derivative of the closely related 4'-iodoacetophenone.

| Parameter | Value |

| Compound Name | 4'-Iodoacetophenone azine |

| Empirical Formula | C₁₆H₁₄I₂N₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 34.5187(19) |

| b (Å) | 7.2638(4) |

| c (Å) | 6.3736(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1599.21(15) |

| Z (molecules/unit cell) | 4 |

| Key Feature | Molecules exhibit a gauche conformation about the azine bridge, enabling intermolecular arene-arene T-contacts. |

Mechanistic Investigations into the Reactivity and Transformational Chemistry of 1 3 Iodophenyl 2 Methylpropan 1 One

Reactivity Profiles of the Ketone Carbonyl Group

The carbonyl group in 1-(3-Iodophenyl)-2-methylpropan-1-one (B6147507) is a primary site for a variety of chemical transformations, including nucleophilic additions, enolate-mediated reactions, and redox manipulations.

Nucleophilic Addition Reactions and Subsequent Derivative Formation

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by a wide range of nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions to generate a diverse array of derivatives. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a new carbon-nucleophile bond.

Common nucleophiles that can react with this compound include organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi), hydrides (from reagents such as NaBH₄ and LiAlH₄), and cyanide ions (CN⁻). These reactions can lead to the formation of tertiary alcohols, secondary alcohols, and cyanohydrins, respectively. The resulting products can serve as valuable intermediates for further synthetic elaborations.

Table 1: Examples of Nucleophilic Addition Reactions with Aryl Ketones

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Grignard Reagent | Ethylmagnesium Bromide (EtMgBr) | Tertiary Alcohol |

| Cyanide | Sodium Cyanide (NaCN) | Cyanohydrin |

| Ylide | Wittig Reagent (Ph₃P=CH₂) | Alkene |

Note: This table provides generalized examples of nucleophilic additions to aryl ketones, which are analogous to the expected reactivity of this compound.

Enolate Chemistry, Alpha-Substitution, and Condensation Reactions

The presence of α-hydrogens on the carbon adjacent to the carbonyl group allows this compound to form an enolate ion in the presence of a suitable base. The single α-hydrogen in this specific ketone is located on a tertiary carbon, which can influence the rate and feasibility of enolate formation. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are typically employed to deprotonate the α-carbon, generating the corresponding enolate.

This enolate is a potent nucleophile and can participate in a variety of reactions at the α-carbon. libretexts.org A key reaction is α-alkylation, where the enolate reacts with an alkyl halide in an Sₙ2 fashion to form a new carbon-carbon bond. umn.edu This allows for the introduction of various alkyl groups at the α-position.

Furthermore, the enolate of this compound can act as a nucleophile in condensation reactions, such as the aldol (B89426) condensation. In a crossed aldol condensation, the enolate can react with another carbonyl compound (an aldehyde or a different ketone) to form a β-hydroxy ketone, which can subsequently dehydrate to an α,β-unsaturated ketone.

Table 2: Representative Conditions for Enolate Formation and Subsequent Reactions

| Reaction Type | Base | Electrophile/Reaction Partner | Product Type |

| Enolate Formation | Lithium Diisopropylamide (LDA) | - | Lithium Enolate |

| Alpha-Alkylation | Lithium Diisopropylamide (LDA) | Methyl Iodide (CH₃I) | α-Alkylated Ketone |

| Aldol Condensation | Sodium Hydroxide (NaOH) | Benzaldehyde (C₆H₅CHO) | α,β-Unsaturated Ketone |

Note: This table illustrates typical conditions for enolate-based reactions of ketones. The specific outcomes with this compound would depend on experimental optimization.

Chemoselective Reductions and Oxidations of the Ketone Moiety

The ketone functionality in this compound can be selectively reduced to a secondary alcohol without affecting the aryl iodide moiety. Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the reaction conditions and selectivity.

Conversely, while the ketone itself is at a high oxidation state, the α-carbon can be oxidized under specific conditions. For instance, α-hydroxylation can be achieved using reagents like molybdenum-based peroxides. It is also important to consider that under certain oxidative conditions, the aryl iodide itself might react.

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a key site for a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through metal-catalyzed cross-coupling processes.

Activation Modes of Aryl Iodides for Diverse Chemical Transformations

The reactivity of the aryl iodide is rooted in the polarizability of the C-I bond and the ability of iodine to act as a good leaving group. The primary mode of activation involves the oxidative addition of the C-I bond to a low-valent transition metal catalyst, typically a palladium(0) species. libretexts.org This step is often the rate-determining step in many cross-coupling catalytic cycles. In this process, the palladium atom inserts itself into the carbon-iodine bond, forming an organopalladium(II) intermediate. This activation makes the aryl group amenable to subsequent reactions with a variety of nucleophilic partners.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) and Their Mechanisms

The activated aryl palladium intermediate is central to several name reactions that have revolutionized organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov The catalytic cycle involves:

Oxidative Addition: Pd(0) inserts into the C-I bond of this compound.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.

Table 3: Illustrative Suzuki-Miyaura Coupling of an Aryl Iodide

| Aryl Boronic Acid | Catalyst | Base | Solvent | Product |

| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 1-(3-phenylphenyl)-2-methylpropan-1-one |

Note: This is a representative example; specific conditions for this compound would require experimental determination.

Heck-Mizoroki Reaction: This reaction couples the aryl iodide with an alkene. wikipedia.org The mechanism shares the initial oxidative addition step with the Suzuki coupling. This is followed by:

Olefin Coordination and Insertion: The alkene coordinates to the palladium(II) complex and then inserts into the palladium-aryl bond.

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the new, more substituted alkene product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species eliminates HX with the help of a base to regenerate the Pd(0) catalyst.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. organic-chemistry.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper salts. The key steps are:

Oxidative Addition: Pd(0) adds to the aryl iodide.

Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide.

Transmetalation: The acetylide group is transferred from copper to the palladium complex.

Reductive Elimination: The aryl and alkynyl groups couple and are eliminated from the palladium, yielding the disubstituted alkyne product and regenerating the Pd(0) catalyst.

Table 4: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ |

| Heck | Alkene | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine |

Note: This table provides general conditions. Optimal conditions are substrate-dependent.

Directed Ortho-Metalation and Lithiation Pathways on the Iodophenyl Ring

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. chem-station.com This process involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The DMG, which contains a heteroatom, coordinates to the lithium cation, facilitating the deprotonation at the adjacent ring position to form a stabilized aryllithium intermediate. chem-station.comwikipedia.org This intermediate can then be trapped by various electrophiles, allowing for the precise installation of a wide range of functional groups. uwindsor.ca

In the case of this compound, the molecule contains two key functionalities on the phenyl ring: the iodo group and the 2-methylpropan-1-one (isobutyrophenone) moiety. The reactivity and regioselectivity of lithiation are determined by the interplay of these groups and the reaction conditions. Two primary pathways can be considered: direct deprotonation (ortho-lithiation) and halogen-lithium exchange.

Competition between Directing Groups and Pathways:

The carbonyl group of the ketone is a moderately effective DMG. However, direct lithiation using alkyllithium reagents on aryl ketones can be complicated by nucleophilic attack at the electrophilic carbonyl carbon. To circumvent this, the ketone is often converted into a more powerful and less electrophilic DMG, such as a carbamate. nih.gov The aryl O-carbamate group is one of the strongest DMGs known. nih.gov

The iodine atom on the ring introduces the possibility of a halogen-lithium exchange reaction, which is often much faster than deprotonation, especially at low temperatures. Organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) can readily exchange with aryl iodides to form the corresponding aryllithium species. researchgate.net

For this compound, treatment with an alkyllithium reagent would likely favor the halogen-lithium exchange pathway, replacing the iodine atom with lithium. This would form 1-(3-lithiophenyl)-2-methylpropan-1-one, which could then react with an electrophile at the 3-position.

To achieve directed ortho-lithiation, the conditions must be carefully controlled to suppress the halogen-lithium exchange. This might involve the use of specific lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), which are less prone to exchange reactions than alkyllithiums. uwindsor.ca The directing effect of the carbonyl group would be expected to activate the ortho positions (C2 and C4). Steric hindrance from the isobutyryl group might lead to a preference for lithiation at the C2 position over the C4 position.

| Pathway | Reagent | Likely Intermediate | Subsequent Product (with E+) | Regioselectivity |

| Halogen-Lithium Exchange | n-BuLi or t-BuLi | 1-(3-Lithiophenyl)-2-methylpropan-1-one | 1-(3-E-phenyl)-2-methylpropan-1-one | Functionalization at C3 |

| Directed Ortho-Metalation | LDA or LiTMP | 1-(2-Lithio-3-iodophenyl)-2-methylpropan-1-one | 1-(2-E-3-iodophenyl)-2-methylpropan-1-one | Functionalization at C2 |

Photochemical and Electrochemical Reactivity Studies of Functionalized Aryl Ketones

The reactivity of aryl ketones like this compound can be significantly influenced by photochemical and electrochemical stimuli. These methods provide pathways for transformations that are often complementary to traditional thermal reactions.

Photochemical Reactivity:

Aryl ketones are well-known photoactive compounds. Upon absorption of UV light, they are promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. The subsequent reactions are dictated by the structure of the ketone and the surrounding medium.

Key photochemical transformations for aryl ketones include:

Norrish Type I and Type II Reactions: These are classic photochemical reactions of ketones involving cleavage of the carbon-carbon bond adjacent to the carbonyl (α-cleavage) or intramolecular hydrogen abstraction.

Photoreduction: In the presence of a hydrogen donor, the excited ketone can be reduced to the corresponding alcohol.

Photocyclization: For appropriately substituted aryl ketones, intramolecular cyclization can occur. For instance, irradiation of o-alkylphenyl ketones can lead to the formation of benzocyclobutenols. rsc.org

For this compound, the presence of the carbon-iodine bond introduces an additional photochemical reaction pathway. Aryl iodides are known to be photolabile, and the C-I bond can undergo homolytic cleavage upon irradiation to generate an aryl radical and an iodine radical. This process could lead to a variety of subsequent reactions, including hydrogen abstraction from the solvent to form 2-methyl-1-phenylpropan-1-one, or reaction with other radical species.

Electrochemical Reactivity:

Electrochemical methods can be used to study and perform redox reactions of functionalized aryl ketones. The carbonyl group is electrochemically active and can be reduced.

Single-Electron Reduction: The first step in the electrochemical reduction of an aryl ketone is typically a reversible one-electron transfer to form a radical anion. scispace.com The stability and subsequent reactivity of this radical anion depend on the substituents on the aromatic ring and the reaction conditions.

Dimerization and Further Reduction: The radical anion can undergo dimerization (pinacol coupling) to form a diol, or it can be further reduced by accepting a second electron to form a dianion, which upon protonation yields the corresponding alcohol.

The iodine substituent on the phenyl ring is also electrochemically active and can be reduced. The electrochemical cleavage of the carbon-iodine bond can occur, typically at less negative potentials than the reduction of the carbonyl group. This process generates an aryl anion, which can be protonated or react with electrophiles. The competition between carbonyl reduction and C-I bond cleavage would be a key feature of the electrochemical behavior of this compound.

| Stimulation | Process | Potential Intermediate(s) | Potential Product(s) |

| Photochemical (UV) | C-I Bond Homolysis | 3-isobutyrylphenyl radical | 2-methyl-1-phenylpropan-1-one |

| Photochemical (UV) | Carbonyl Excitation | Excited triplet state | Photoreduction or fragmentation products |

| Electrochemical | C-I Bond Reduction | 3-isobutyrylphenyl anion | 2-methyl-1-phenylpropan-1-one |

| Electrochemical | Carbonyl Reduction | Radical anion, dianion | Pinacol coupling dimers, 1-(3-iodophenyl)-2-methylpropan-1-ol |

Applications of 1 3 Iodophenyl 2 Methylpropan 1 One As a Synthetic Building Block and Reagent in Advanced Organic Chemistry

Utilization as a Precursor in the Synthesis of Complex Organic Molecules

The presence of the aryl iodide group makes 1-(3-Iodophenyl)-2-methylpropan-1-one (B6147507) an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Research has demonstrated the utility of aryl iodides in sophisticated, multi-step reaction sequences. For instance, palladium/norbornene (Pd/NBE) cooperative catalysis provides a powerful method for the targeted functionalization of aryl halides. researchgate.net This approach, known as the Catellani reaction, enables the functionalization at both the ortho and ipso positions of the aryl halide, offering a pathway to highly substituted aromatic compounds that are otherwise difficult to access. researchgate.net this compound is an ideal candidate for such transformations, where the iodine atom directs the catalytic cycle.

Furthermore, aryl iodides are employed in domino reactions, where multiple bond-forming events occur in a single pot. An example is the domino-Heck/nucleopalladation reaction, which can be used to synthesize chiral bisheterocyclic products from aryl iodide precursors. researchgate.net The versatility of the aryl iodide in this compound allows it to serve as a starting point for complex cascades, leading to the rapid assembly of intricate molecular frameworks. nih.gov

Below is a table summarizing key cross-coupling reactions applicable to the aryl iodide moiety of this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | Pd(PPh₃)₄ + Base | C(aryl)-C(sp², sp³) |

| Heck Coupling | Alkene | Pd(OAc)₂ + Ligand + Base | C(aryl)-C(sp²) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Base | C(aryl)-C(sp) |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst + Ligand + Base | C(aryl)-N |

| Stille Coupling | Organotin Reagent | Pd Catalyst | C(aryl)-C(sp², sp³) |

| Catellani Reaction | Norbornene, Alkyl Halide | Pd(OAc)₂ / Norbornene | C(aryl)-C(ortho), C(aryl)-C(ipso) |

Scaffold Development for Pharmacophore Derivatization and Chemical Probe Synthesis

In medicinal chemistry, a molecular scaffold is a core structure upon which various functional groups are appended to create a library of compounds for biological screening. The this compound structure is a suitable scaffold for developing new pharmacophores and chemical probes. The aryl iodide can be readily modified through the cross-coupling reactions mentioned previously to introduce a wide range of substituents, enabling systematic exploration of structure-activity relationships (SAR). nih.gov

The synthesis of phthalazinone-based inhibitors of poly(ADP-ribose)polymerase (PARP) illustrates how core scaffolds are elaborated to optimize potency and pharmacokinetic properties. researchgate.net Similarly, the benzimidazole (B57391) scaffold has been used to develop aminoacyl-tRNA synthetase inhibitors. mdpi.com The this compound framework can be analogously derivatized to target various biological molecules.

Moreover, the iodine atom itself can be a crucial component of a chemical probe. Radioisotopes of iodine, such as ¹²⁵I or ¹³¹I, can be introduced into the molecule, often via a precursor like this compound. This radiolabeling is essential for developing tracers used in biomedical imaging and biodistribution studies. For example, 1-(3'-[¹²⁵I]Iodophenyl)-3-methy-2-pyrazolin-5-one has been developed as a potential radiotracer for imaging free radicals. nih.gov Similarly, 2-[¹³¹I]iodophenyl-metyrapone was synthesized using a copper(I)-assisted labeling method from a bromo-precursor, highlighting a common strategy for introducing radioiodine. nih.gov

Role in the Design and Synthesis of Ligands for Catalysis

Ligands are organic molecules that coordinate to a central metal atom to form a catalytically active complex. The design of new ligands is crucial for advancing homogeneous catalysis. This compound can serve as a valuable starting material for synthesizing novel ligands. The aryl iodide provides a reactive handle for introducing coordinating atoms like phosphorus, nitrogen, or sulfur.

For instance, the aryl iodide can undergo a Sonogashira coupling with an alkyne-containing phosphine (B1218219) to create a P,N-type ligand. Alternatively, it could be converted into an organolithium or Grignard reagent, which can then react with chlorophosphines to generate phosphine ligands. The synthesis of novel 1,3-P,N ligands has been shown to provide access to catalysts for reactions like nitrile hydration and transfer hydrogenation. nih.gov

Dendritic and multi-directional ligands based on scaffolds like 1,3,5-triazine (B166579) have been prepared and used in copper-catalyzed oxidation reactions. uu.nlresearchgate.net These studies demonstrate a modular approach where a central core is functionalized to create a specific coordination environment. The this compound molecule offers a simple, modifiable core that can be elaborated into more complex ligand architectures for various catalytic applications. uu.nl

Exploitation in Material Science Precursors and Functional Polymers

Functional polymers are materials designed with specific properties for advanced applications in electronics, optics, and medicine. nih.govmdpi.com The synthesis of these materials often relies on the polymerization of monomers containing specific functional groups. The bifunctional nature of this compound makes it a potential precursor for such monomers.

The aryl iodide functionality is particularly well-suited for metal-catalyzed polycondensation reactions, such as Suzuki or Sonogashira polymerizations. These reactions are widely used to create conjugated polymers, which are known for their unique electronic and photophysical properties. By transforming this compound into a monomer containing two reactive sites for polymerization (e.g., converting the ketone to another coupling-compatible group), it could be incorporated into polymer backbones. The isobutyrophenone (B147066) moiety would act as a bulky side group, influencing the polymer's solubility, morphology, and solid-state packing.

The development of functional polymers often involves post-polymerization modification, where reactive groups on a polymer chain are used to attach other molecules. nih.gov A polymer derived from a monomer based on this compound could carry the ketone functionality along its chain, providing a site for subsequent chemical modifications to tailor the material's properties. researchgate.net

Development of Novel Organometallic Reagents from Aryl Iodide Functionality

The carbon-iodine bond in aryl iodides is relatively weak, making it susceptible to oxidative addition with various metals to form organometallic reagents. umich.edu These reagents are powerful synthetic tools, acting as strong bases and nucleophiles. libretexts.org this compound can be readily converted into Grignard or organolithium reagents.

Grignard Reagents (Organomagnesium): Reaction of this compound with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) would yield the corresponding Grignard reagent, 3-(2-methylpropanoyl)phenylmagnesium iodide. youtube.com This reagent is a potent nucleophile used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters. utexas.edu

Organolithium Reagents: Treatment with two equivalents of an alkyl lithium (like n-butyllithium) via lithium-halogen exchange, or with lithium metal, would generate the corresponding organolithium species, [3-(2-methylpropanoyl)phenyl]lithium. wikipedia.org Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. wikipedia.orglibretexts.org

The generation of these organometallic reagents must be performed under strictly anhydrous conditions, as they react readily with protic solvents like water. libretexts.orglibretexts.org The resulting organometallic derivative of this compound is a powerful intermediate, enabling the introduction of the 3-(2-methylpropanoyl)phenyl group onto a wide range of molecular targets. A patent describing the synthesis of a Grignard complex from halo benzotrifluoride (B45747) illustrates the industrial relevance of such reactions. google.com

The following table compares the key features of Grignard and Organolithium reagents derived from aryl iodides.

| Feature | Grignard Reagent (RMgI) | Organolithium Reagent (RLi) |

| Preparation | Reaction with Mg metal in ether | Reaction with Li metal or alkyllithium |

| Reactivity | Strong nucleophile, strong base | Very strong nucleophile, very strong base |

| Solvent | Typically ether (diethyl ether, THF) | Ethers or alkanes |

| Key Applications | Addition to carbonyls, epoxides; coupling reactions | Deprotonation (metalation), addition reactions, polymerization initiation |

Investigations into Molecular Interactions and Proposed Biological Activities of 1 3 Iodophenyl 2 Methylpropan 1 One Analogues

Theoretical Ligand-Protein Binding Studies and Molecular Docking for Target Hypothesis Generation

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is instrumental in drug discovery for generating hypotheses about the biological targets of novel compounds like 1-(3-Iodophenyl)-2-methylpropan-1-one (B6147507). By simulating the interaction between the ligand (the compound) and a library of macromolecular targets (proteins), researchers can identify potential binding partners and elucidate possible mechanisms of action. mdpi.comresearchgate.net

The process involves preparing the 3D structures of both the ligand and the target proteins, which are often obtained from databases like the Protein Data Bank (PDB). researchgate.net Docking software then calculates the binding energy and identifies the most stable binding poses, or conformations, of the ligand within the protein's active site. nih.gov A lower binding energy score typically indicates a more favorable and stable interaction. nih.gov

For an analogue of this compound, a hypothetical docking study against a protein target, such as a kinase or a receptor, would analyze the interactions formed. Key interactions often include hydrogen bonds, hydrophobic interactions, and halogen bonds—the latter being particularly relevant due to the iodine atom on the phenyl ring. The results of such studies can be used to rank potential protein targets and guide further experimental validation. mdpi.combiointerfaceresearch.com

| Parameter | Description | Example Value |

| Protein Target | The specific protein being investigated for binding. | e.g., Tyrosine Kinase 3ERT bibliotekanauki.pl |

| Docking Score | An estimation of the binding affinity (e.g., in kcal/mol). | -7.5 kcal/mol |

| Key Interacting Residues | Amino acids in the protein's active site that form bonds with the ligand. | HIS 96, TYR 67 researchgate.net |

| Type of Interactions | The nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic, halogen bonds). | Halogen bond with backbone carbonyl |

Table 1: Illustrative data from a hypothetical molecular docking study of a this compound analogue.

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Target Engagement

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. collaborativedrug.com By systematically modifying the structure of a lead compound, such as this compound, and evaluating the biological activity of the resulting analogues, researchers can identify key chemical features (pharmacophores) responsible for target engagement. collaborativedrug.comnih.gov

SAR analysis for this class of compounds would involve several modifications:

Substitution on the Phenyl Ring: The position and nature of the halogen (iodine) could be altered. Replacing iodine with other halogens (e.g., bromine, chlorine) or other functional groups (e.g., methoxy, nitro) would reveal the importance of the iodo-substituent for activity. mdpi.com The position could also be moved from meta (3-position) to ortho or para to assess spatial requirements in the binding pocket. mdpi.com

Modification of the Propanone Linker: The isopropyl group (-CH(CH₃)₂) could be replaced with other alkyl groups of varying sizes to probe the steric tolerance of the target's binding site.

Core Scaffold Alterations: The ketone group itself could be modified or replaced to determine its role in binding.

The biological activity of each new analogue is then tested in relevant assays. The resulting data allows for the construction of an SAR model, which helps in understanding the mechanism of target engagement and guides the design of more potent and selective molecules. nih.govnih.gov For instance, if analogues with a substituent at the meta-position consistently show higher activity, it suggests a specific interaction within the target's binding site that accommodates this feature. mdpi.com

| Analogue Modification | R-Group | Relative Potency (%) | Key Finding |

| Parent Compound | 3-Iodo | 100 | Baseline activity |

| Halogen Substitution | 3-Bromo | 85 | Iodine may be optimal for this position |

| Positional Isomer | 4-Iodo | 60 | Meta-position is preferred for activity |

| Alkyl Group Change | tert-butyl | 45 | Bulky groups near the carbonyl may reduce activity |

| Phenyl Ring Addition | 3-Iodo-4-methoxy | 120 | Electron-donating group enhances potency |

Table 2: Hypothetical Structure-Activity Relationship (SAR) data for analogues of this compound.

Modulatory Effects on Biochemical Pathways: Mechanistic and In Vitro Considerations

Once a potential biological target is identified through docking and SAR studies, in vitro experiments are conducted to confirm the compound's effect on biochemical pathways. These studies are essential for understanding the mechanistic basis of the compound's activity. biointerfaceresearch.com

If, for example, this compound or its analogues are hypothesized to inhibit a specific enzyme, in vitro enzyme inhibition assays would be performed. These assays measure the compound's ability to reduce the enzyme's catalytic activity, often yielding an IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. ebi.ac.uk

Furthermore, cell-based assays are used to determine if the compound's activity at the molecular level translates to a cellular effect. For instance, if the target enzyme is part of a cell proliferation pathway, researchers might use cancer cell lines to assess the compound's antiproliferative effects. nih.govresearchgate.net Techniques like Western blotting can be employed to measure changes in the phosphorylation status or expression levels of proteins downstream in the biochemical pathway, providing further evidence of target engagement and mechanism of action. ebi.ac.uk

Design and Synthesis of Derivatives for Biological Probing and Tool Development

The design and synthesis of derivatives are crucial for developing chemical probes and tools to study biological systems. Based on SAR data, derivatives of this compound can be synthesized to serve specific functions. nih.gov For example, a derivative could be created with a tag (like a fluorescent group or a biotin (B1667282) molecule) to allow for visualization and pull-down experiments, helping to identify its binding partners within a cell.

Another important application is the synthesis of radiolabeled analogues. For instance, replacing the stable iodine-127 with a radioactive isotope like iodine-125 (B85253) allows the creation of a radioligand. nih.gov Such radioligands are invaluable tools for receptor binding assays and for in vivo imaging techniques like Positron Emission Tomography (PET) when a positron-emitting isotope is used. nih.gov

The synthesis of these derivatives often involves multi-step chemical reactions. The core this compound structure could be synthesized via a Friedel-Crafts acylation of iodobenzene (B50100) with isobutyryl chloride. Derivatives could then be created by modifying the starting materials or by performing further chemical transformations on the final compound. nih.govmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.